molecular formula C19H19NO4 B8503672 2-Benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

2-Benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

Cat. No.: B8503672
M. Wt: 325.4 g/mol
InChI Key: VYRVYMQFTFZGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-O-benzyl 6-O-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate

InChI

InChI=1S/C19H19NO4/c1-23-18(21)16-7-8-17-12-20(10-9-15(17)11-16)19(22)24-13-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3

InChI Key

VYRVYMQFTFZGMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 g methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride, 10 ml triethylamine, and 15 ml dichloromethane with 525 mg DMAP is stirred at 0° C. and 9.3 ml of benzyl chloroformate are added dropwise. After stirring overnight at ambient temperature, the reaction mixture is added to cold water. The organic phase is washed, dried, and evaporated. The crude product is purified by a silica gel chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
525 mg
Type
catalyst
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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